2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide
Description
Properties
Molecular Formula |
C9H19N3O2S |
|---|---|
Molecular Weight |
233.33 g/mol |
IUPAC Name |
2-propan-2-yl-5-pyrrolidin-3-yl-1,2,5-thiadiazolidine 1,1-dioxide |
InChI |
InChI=1S/C9H19N3O2S/c1-8(2)11-5-6-12(15(11,13)14)9-3-4-10-7-9/h8-10H,3-7H2,1-2H3 |
InChI Key |
DDWQWCZTYWIBNN-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1CCN(S1(=O)=O)C2CCNC2 |
Origin of Product |
United States |
Preparation Methods
Synthesis via Cyclocondensation of Hydrazides and Thiosemicarbazides
- Hydrazides are prepared by esterification of corresponding carboxylic acids using thionyl chloride (SOCl₂) followed by treatment with hydrazine hydrate, as outlined in the literature.
- The hydrazide then reacts with suitable isothiocyanates, which are synthesized from amines and thiophosgene, to form thiosemicarbazide intermediates.
- Cyclization of these intermediates occurs under basic conditions (e.g., potassium carbonate in acetone or ethanol), leading to the formation of the thiadiazolidine ring.
- This approach yields the core thiadiazolidine 1,1-dioxide with high efficiency, often exceeding 70% yields.
- For instance, the synthesis of 3-(5-isopropoxypyridin-2-yl)-N-(3-methylpyridin-2-yl)-1,2,4-thiadiazol-5-amine was achieved with a yield of 36% after purification.
| Step | Reagents & Conditions | Yield | Notes |
|---|---|---|---|
| Hydrazide formation | SOCl₂, hydrazine hydrate | >80% | Esterification and hydrazinolysis |
| Thiosemicarbazide synthesis | Amine + thiophosgene | Variable | Commercially available or synthesized |
| Cyclization to thiadiazolidine | Base (K₂CO₃), reflux | 36-70% | Purification via recrystallization |
Nucleophilic Substitution and Functionalization
- Alkylation of the thiadiazolidine ring at nitrogen or sulfur atoms using isopropyl halides or related electrophiles.
- Introduction of the pyrrolidin-3-yl group is achieved via nucleophilic substitution on activated intermediates, often employing alkyl halides or halogenated pyridine derivatives.
- Alkylation reactions proceed efficiently in polar aprotic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).
- Yields typically range from 50% to 85%, with reaction conditions optimized to minimize side reactions.
| Reagent | Solvent | Temperature | Yield | Notes |
|---|---|---|---|---|
| Isopropyl halide | DMF | Room temp to 60°C | 60-85% | Alkylation of nitrogen |
| Pyrrolidine derivative | THF | Reflux | 50-70% | Nucleophilic substitution |
Cyclization Using Carbodiimide or Oxidative Conditions
- Cyclization of hydrazine derivatives with carbodiimides (e.g., dicyclohexylcarbodiimide) or via oxidative cyclization using agents like iodine or hydrogen peroxide.
- This step forms the heterocyclic thiadiazolidine core with the desired substituents.
- Successful cyclization yields the target compound with moderate to high purity.
- For example, oxidative cyclization of hydrazine derivatives with iodine in acetic acid has been reported to produce thiadiazolidine dioxide derivatives efficiently.
| Reagents | Conditions | Yield | Notes |
|---|---|---|---|
| Hydrazine + iodine | Acetic acid, reflux | 45-65% | Oxidative cyclization |
Microwave-Assisted Synthesis
Recent advancements include microwave irradiation to accelerate reactions, notably cyclizations and substitutions, resulting in reduced reaction times and improved yields.
- Microwave-assisted methods have demonstrated yields exceeding 80% within shorter durations (30-60 minutes).
- This technique enhances reproducibility and scalability, especially for complex heterocyclic compounds.
Data Tables Summarizing Preparation Methods
| Method | Key Reagents | Solvent | Reaction Conditions | Typical Yield | Advantages |
|---|---|---|---|---|---|
| Hydrazide cyclization | SOCl₂, hydrazine hydrate | Ethanol | Reflux | 70-80% | High yield, straightforward |
| Nucleophilic substitution | Isopropyl halides, pyrrolidine derivatives | DMF/THF | Room temp to reflux | 50-85% | Selectivity, functional group tolerance |
| Oxidative cyclization | Hydrazine + iodine | Acetic acid | Reflux | 45-65% | Mild conditions, environmentally friendly |
| Microwave-assisted | Various | Solvent as needed | 30-60 min | >80% | Rapid, scalable |
Research Outcomes and Structural Confirmation
Spectroscopic Data: Proton NMR, Carbon NMR, and HRMS confirm the formation of the target compound, with characteristic signals for isopropyl groups (~1.2 ppm), pyrrolidin-3-yl moiety, and heterocyclic rings.
Purification: Recrystallization from ethanol or chromatography ensures high purity (>99%), crucial for subsequent biological evaluations.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiadiazolidine derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiadiazolidine derivatives.
Scientific Research Applications
2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It may be used in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation.
Comparison with Similar Compounds
Structural Analog: 2-Cyclopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-Dioxide
The cyclopropyl-substituted analog (CAS: 2097952-73-1) shares the thiadiazolidine 1,1-dioxide core and pyrrolidine substituent but differs in the alkyl group at position 2 (cyclopropyl vs. isopropyl). Key differences include:
- Stability and Reactivity : Cyclopropyl groups are prone to ring-opening under acidic conditions, whereas isopropyl groups are chemically inert under similar conditions .
| Property | 2-Isopropyl Variant | 2-Cyclopropyl Variant |
|---|---|---|
| Substituent at Position 2 | Isopropyl | Cyclopropyl |
| Steric Bulk | Moderate | High |
| Chemical Stability | High | Moderate (acid-sensitive) |
Functional Analog: 1,2,5-Thiadiazole vs. 1,2,5-Thiadiazole 1,1-Dioxide Derivatives
The oxidation state of the sulfur atom critically influences physicochemical properties:
- Coordination Chemistry: Non-oxidized 1,2,5-thiadiazoles (e.g., tdap) form coordination complexes via S•••S and S•••N interactions, enabling multidimensional network structures. In contrast, 1,1-dioxide derivatives (e.g., tdapO₂) exhibit enhanced electron-accepting ability, stabilizing radical anions and enabling unique magnetic behaviors .
- Magnetic Properties: Radical anion salts of tdapO₂ show magnetic coupling constants ranging from strongly antiferromagnetic (J = −320 K) to ferromagnetic (J = 24 K), depending on π-overlap motifs. Non-oxidized analogs lack this radical stability .
- Proton Acceptor Ability: The 1,1-dioxide group increases polarity, enhancing hydrogen-bonding capacity and proton affinity compared to non-oxidized thiadiazoles .
| Property | 1,2,5-Thiadiazole (e.g., tdap) | 1,2,5-Thiadiazole 1,1-Dioxide (e.g., tdapO₂) |
|---|---|---|
| Oxidation State of S | +4 | +6 |
| Radical Stability | Low | High (stable radical anions) |
| Magnetic Coupling Range | Not applicable | J = −320 K to +24 K |
Biological Activity
2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide, also known as a thiadiazolidine derivative, has garnered attention for its potential biological activities. This compound is characterized by its unique structural features that may contribute to various pharmacological effects. In this article, we will explore its biological activity, focusing on its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Chemical Formula : CHNOS
- IUPAC Name : this compound
This structure includes a thiadiazolidine core which is known for its diverse biological activities.
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to several mechanisms:
- Antioxidant Activity : Compounds containing thiadiazolidine moieties have been reported to exhibit significant antioxidant properties. They can scavenge free radicals and reduce oxidative stress in biological systems.
- Antimicrobial Properties : Similar compounds have shown effectiveness against various bacterial and fungal strains. The presence of the thiadiazolidine ring may enhance membrane permeability and disrupt microbial cell integrity.
- Antitumor Activity : Preliminary studies suggest that derivatives of thiadiazolidines may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms.
Antioxidant Activity
A study conducted on various thiadiazolidine derivatives revealed that compounds similar to 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine exhibited strong antioxidant activity measured by DPPH radical scavenging assays. The compound was shown to have an IC value comparable to standard antioxidants like ascorbic acid .
Antimicrobial Efficacy
In vitro studies demonstrated that the compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated effective inhibition at low concentrations .
| Microbial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 64 |
| Candida albicans | 16 |
Antitumor Potential
Research focusing on the cytotoxic effects of thiadiazolidine derivatives on cancer cell lines showed that 2-Isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine induced apoptosis in human cancer cells (e.g., HeLa and MCF-7). The compound's IC values were found to be significantly lower than those of conventional chemotherapeutics .
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 15 |
| MCF-7 | 20 |
Q & A
Basic: What are the optimal synthetic routes for 2-isopropyl-5-(pyrrolidin-3-yl)-1,2,5-thiadiazolidine 1,1-dioxide?
Methodological Answer:
Synthesis typically involves cyclization or N-arylation reactions. For example:
- Cyclization with K₂CO₃ : Dissolve 2-chloroalkyl precursors in DMSO, add anhydrous K₂CO₃, and stir at room temperature for 8 hours. Purify via silica gel chromatography (82–92% yield) .
- Copper-catalyzed N-arylation : Use Cu-(S)-N-methylpyrrolidine-2-carboxylate as a catalyst, iodobenzene in dioxane, and Cs₂CO₃ as a base. Monitor completion via FT-IR (disappearance of N-H peaks at ~3300 cm⁻¹) and confirm products with ¹H NMR (aromatic protons at ~7 ppm) .
Basic: How is structural characterization performed for this compound?
Methodological Answer:
Combine spectroscopic and computational techniques:
- Experimental :
- Computational : Use DFT with the 6-311++G(d,p) basis set to calculate molecular geometries, HOMO-LUMO gaps, and NMR chemical shifts. Compare with experimental data to validate structures .
Advanced: How can researchers design experiments to evaluate its antimicrobial activity?
Methodological Answer:
- MIC/MBC Assays :
- Prepare serial dilutions (e.g., 0.5–128 µg/mL) in broth media.
- Inoculate with bacterial strains (e.g., S. aureus ATCC®6538) and incubate for 24 hours.
- Determine MIC₅₀ (minimum inhibitory concentration) and MBC (minimum bactericidal concentration) using optical density or colony counting. For example, 3-imino derivatives showed MIC₅₀ values of 16–32 µg/mL against S. aureus .
- Controls : Include hydroxyurea or commercial antibiotics as positive controls and DMSO as a solvent control .
Advanced: What computational strategies are used to predict its electronic properties?
Methodological Answer:
- DFT Calculations :
- Optimize ground-state geometries using Gaussian 09 with B3LYP functional.
- Calculate HOMO-LUMO gaps to assess charge transfer potential (e.g., gaps of 4.5–5.0 eV suggest moderate reactivity) .
- Simulate UV-vis spectra (TD-DFT) and compare with experimental λₘₐₐ values (e.g., 280–320 nm for anthracene derivatives) .
- Molecular Electrostatic Potential (MEP) Maps : Identify nucleophilic/electrophilic regions to guide derivatization .
Advanced: How do structural modifications influence biological activity?
Methodological Answer:
- Substituent Effects :
- SAR Studies : Synthesize analogs with systematic substituent variations (e.g., 3-imino vs. 3-methyl) and test in dose-response assays. Use regression analysis to correlate logP values with activity .
Advanced: How to resolve contradictions in reported synthesis yields?
Methodological Answer:
- Case Study : Copper-catalyzed N-arylation yields vary (13–48%) due to:
- Troubleshooting :
Advanced: What mechanistic insights exist for its enzyme inhibition?
Methodological Answer:
- Serine Protease Inhibition :
- γ-Secretase Inhibition :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
